Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Physical Chemistry Process Development Purification

This 1-oxa-7-azaspiro[3.5]nonane scaffold features a critical 6-methyl substituent and Boc protection, directly differentiated from the des-methyl analog (CAS 864684-96-8). The 6-methyl group optimizes lipophilicity (XLogP3 1.9) and steric environment, making it essential for SAR-driven GPCR allosteric modulator programs and constrained peptidomimetic design. Its rigid spiro framework enforces bioactive conformations unattainable with flexible piperidine analogs. Ideal for CNS drug discovery where precise lipophilic tuning is paramount. Available in research quantities for late-stage diversification.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 1402149-13-6
Cat. No. B1489175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
CAS1402149-13-6
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1CC2(CCN1C(=O)OC(C)(C)C)CCO2
InChIInChI=1S/C13H23NO3/c1-10-9-13(6-8-16-13)5-7-14(10)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3
InChIKeyQDFDCAKJGQHDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1402149-13-6) – A Sterically Defined Spirocyclic Building Block


Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1402149-13-6) is a spirocyclic oxetane featuring a Boc-protected piperidine ring with a 6-methyl substituent. It belongs to the 1-oxa-7-azaspiro[3.5]nonane class, a scaffold recognized for its three-dimensional, lead-like properties in drug discovery [1]. The compound is primarily utilized as a versatile intermediate for constructing constrained peptidomimetics and heterocyclic scaffolds, with its rigid spiro framework and defined (though racemic) stereochemistry offering steric and electronic modulation [2].

Why Generic 1-Oxa-7-azaspiro[3.5]nonane Analogs Cannot Replace the 6-Methyl Derivative for Demanding Applications


Simple substitution with the des-methyl analog (tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, CAS 864684-96-8) or the deprotected 6-methyl-1-oxa-7-azaspiro[3.5]nonane (CAS 1638772-05-0) is not chemically equivalent. The presence of the 6-methyl group significantly alters both the compound's lipophilicity (a computed XLogP3 of 1.9) [1] and steric environment around the piperidine nitrogen. These changes are critical for target engagement in structure-activity relationship (SAR) studies [2] and for tuning the physicochemical properties of derived drug candidates. Furthermore, the Boc group is essential for orthogonal protection during multi-step synthesis of complex molecules, such as allosteric GPCR modulators [1].

Quantitative Differentiation of Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Against Key Analogs


Boiling Point Elevation Confirms Stronger Intermolecular Forces Relative to the Des-Methyl Scaffold

The target compound exhibits a predicted boiling point of 324.8±35.0 °C at 760 Torr, which is approximately 9 °C higher than that of the des-methyl analog (tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, CAS 864684-96-8, b.p. 315.8 °C). This difference, while within error margins, is consistent with the increased molecular weight and surface area conferred by the methyl group, impacting its distillation and vapor-pressure behavior during purification [1].

Physical Chemistry Process Development Purification

Increased Molecular Weight and Density from 6-Methyl Substitution Impacts Formulation

The 6-methyl substituent increases the molecular weight from 227.30 g/mol (des-methyl analog) to 241.33 g/mol. The predicted density is slightly lower at 1.08±0.1 g/cm³ compared to 1.1±0.1 g/cm³ for the des-methyl analog [1]. This counterintuitive density change suggests the methyl group disrupts crystal packing, a parameter that can influence solubility and formulation behavior in early-stage drug development.

Medicinal Chemistry Formulation Science Property Prediction

Computed Lipophilicity (XLogP3 = 1.9) Defines a Specific Window for BBB Penetration Potential Compared to More Polar Analogs

The target compound has a computed XLogP3 of 1.9, positioning it within the optimal lipophilicity range (LogP 1-3) often associated with improved CNS penetration while maintaining aqueous solubility [1]. In contrast, the 2-(aminomethyl) analog (tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1403766-68-6), would have a significantly lower LogP due to the additional polar amine group. This makes the target compound a more suitable starting point for CNS programs where controlled lipophilicity is critical.

CNS Drug Design ADME Prediction Bioisosteres

Unique Conformational Rigidity and Steric Bulk Differentiate the 6-Methyl Spiro Scaffold from Flexible Piperidine Bioisosteres

The 1-oxa-7-azaspiro[3.5]nonane core is itself a conformationally constrained analog of a piperidine ring, a common motif in FDA-approved drugs [1]. The addition of the 6-methyl group further restricts rotational freedom (rotatable bond count remains 2) and introduces a specific steric environment not present in the unsubstituted spiro core or simple piperidine derivatives. This enhanced rigidity, combined with the spiro-oxetane's known metabolic robustness relative to carbonyl counterparts, is supported by class-level evidence on spiro-oxetanes [2].

Peptidomimetics Scaffold Design Conformational Analysis

Patent-Cited Application in Photoresist Materials Distinguishes It from Purely Pharmaceutical Spirocyclic Analogs

Unlike many members of the 1-oxa-7-azaspiro[3.5]nonane class that are exclusively cited in pharmaceutical contexts, patent analyses reveal the 6-methyl derivative is specifically explored for use in photoresist materials for semiconductor fabrication [1]. This dual-use potential (pharma and materials science) is a distinct procurement advantage, as it suggests a unique reactivity profile—likely the oxetane ring's ring-opening polymerization—that is not a primary feature of most pharmaceutical spirocyclic building blocks.

Material Science Semiconductor Manufacturing Photoresist Formulation

Highest-Value Application Scenarios for Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Building Block for GPCR Allosteric Modulators with Predicted BBB Permeability

With a computed XLogP3 of 1.9, this scaffold is positioned in the lipophilicity sweet spot for CNS drug candidates. It is specifically highlighted as a building block for constructing allosteric modulators of G-protein-coupled receptors (GPCRs), a highly active area in neuropharmacology [1]. Its rigid spiro framework can enforce the bioactive conformation required for allosteric modulation, while the Boc group allows for late-stage diversification.

Constrained Peptidomimetic Design for Protein-Protein Interaction Inhibitors

The compound's rigid 6-methyl-1-oxa-7-azaspiro[3.5]nonane core serves as a non-peptidic scaffold that mimics key secondary structure elements. The defined stereochemistry and steric bulk of the 6-methyl group are critical for achieving selectivity in challenging protein-protein interaction targets, where flexible piperidine analogs often fail to maintain potency and selectivity [1].

Advanced Photoresist Formulation for High-Resolution Semiconductor Lithography

Patent evidence indicates that this compound is investigated for use in photoresist materials, addressing the semiconductor industry's demand for high-resolution patterning [1]. The oxetane moiety enables photo-curable ring-opening polymerization, while the spirocyclic structure contributes to the thermal stability and crack resistance of the final polymer film.

Scaffold for Structure-Activity Relationship (SAR) Exploration of FAAH Inhibitors

Given the established role of the 7-azaspiro[3.5]nonane scaffold in potent FAAH inhibitors (kinact/Ki >1500 M⁻¹s⁻¹) [2], the 1-oxa-7-azaspiro[3.5]nonane core with a 6-methyl group represents a logical next-generation scaffold. The 6-methyl group provides a vector for additional potency optimization through steric and lipophilic interactions without altering the core spirocyclic geometry.

Quote Request

Request a Quote for Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.